molecular formula C23H16ClN3O6S B12042196 2-Chloro-5-[[5-[[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid CAS No. 331002-70-1

2-Chloro-5-[[5-[[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid

Cat. No.: B12042196
CAS No.: 331002-70-1
M. Wt: 497.9 g/mol
InChI Key: RTHRCOIONCZINZ-UHFFFAOYSA-N
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Description

2-Chloro-5-[[5-[[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted benzoic acid, a thiazolidinone ring, and a nitro-substituted furan

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[[5-[[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the thiazolidinone ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the furan ring: The furan ring can be introduced via a condensation reaction with a nitro-substituted aldehyde.

    Chlorination and benzoic acid formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[[5-[[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

    Condensation: The thiazolidinone ring can participate in condensation reactions with aldehydes or ketones.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Condensation: Aldehydes or ketones under acidic or basic conditions.

Major Products

    Reduction of the nitro group: Formation of the corresponding amine.

    Substitution of the chloro group: Formation of various substituted derivatives.

    Condensation reactions: Formation of extended conjugated systems.

Scientific Research Applications

2-Chloro-5-[[5-[[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Material Science: Investigated for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-[[5-[[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid involves its interaction with various molecular targets:

    Molecular Targets: It can interact with enzymes and receptors involved in inflammation and cell proliferation.

    Pathways Involved: It may inhibit key signaling pathways such as NF-κB and MAPK, leading to reduced inflammation and cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-[[5-[[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

CAS No.

331002-70-1

Molecular Formula

C23H16ClN3O6S

Molecular Weight

497.9 g/mol

IUPAC Name

2-chloro-5-[[5-[[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid

InChI

InChI=1S/C23H16ClN3O6S/c1-11-7-16(18(27(31)32)8-12(11)2)19-6-4-14(33-19)10-20-21(28)26-23(34-20)25-13-3-5-17(24)15(9-13)22(29)30/h3-10H,1-2H3,(H,29,30)(H,25,26,28)

InChI Key

RTHRCOIONCZINZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)NC(=NC4=CC(=C(C=C4)Cl)C(=O)O)S3

Origin of Product

United States

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